molecular formula C9H18N6O6 B14635452 Methanamine;1,3,5-trinitrobenzene CAS No. 56270-16-7

Methanamine;1,3,5-trinitrobenzene

Cat. No.: B14635452
CAS No.: 56270-16-7
M. Wt: 306.28 g/mol
InChI Key: IMGTYPOKKRTSDK-UHFFFAOYSA-N
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Description

Methanamine;1,3,5-trinitrobenzene (CAS 531-18-0) is a co-crystalline complex formed from methanamine (also known as methenamine or hexamine) and 1,3,5-trinitrobenzene (TNB), with a molecular formula of C9H18N6O6 . This compound is of significant interest in the field of energetic materials research, where it is studied to address the fundamental "energy-safety contradiction" by potentially creating materials with a better balance between high performance and low sensitivity . The complex likely forms through molecular recognition and π-π charge-transfer interactions, a phenomenon where the electron-deficient aromatic ring of 1,3,5-trinitrobenzene, a strong π-acceptor, interacts with electron-donating species . 1,3,5-Trinitrobenzene itself is a well-known high explosive with greater power than TNT , while methanamine can serve as a coformer in the synthesis of energetic cocrystals (ECCs) . The primary research applications for this compound include its role as a model system in the study of cocrystallization techniques, such as solvent evaporation and solid-state grinding , and the investigation of its structural properties, detonation performance, sensitivity, and thermal stability . This product is For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

56270-16-7

Molecular Formula

C9H18N6O6

Molecular Weight

306.28 g/mol

IUPAC Name

methanamine;1,3,5-trinitrobenzene

InChI

InChI=1S/C6H3N3O6.3CH5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2/h1-3H;3*2H2,1H3

InChI Key

IMGTYPOKKRTSDK-UHFFFAOYSA-N

Canonical SMILES

CN.CN.CN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Single-Step Oxidation of TNT

Reagents :

  • TNT (C₇H₅N₃O₆)
  • Sodium chlorite (NaClO₂) as the oxidant
  • Methanol as the solvent

Procedure :

  • Dissolution : TNT is dissolved in methanol at 50–60°C (1:10 g/mL ratio).
  • Oxidant Preparation : Sodium chlorite is dissolved in water (1:2 g/mL).
  • Reaction : The TNT solution is adjusted to pH 5–6 using hydrochloric acid, heated to 50–60°C, and treated with NaClO₂ solution.
  • Workup : Filtration, hot water washing, and ethanol recrystallization yield TNB with 56–61% efficiency.

Advantages Over Traditional Methods :

  • Eliminates the decarboxylation step required in older two-step protocols.
  • Reduces chlorine gas byproducts, enhancing environmental safety.

Analytical and Optimization Challenges

Purity and Stability Issues

  • Nitro Group Reactivity : TNB’s nitro groups may oxidize methanamine under acidic or thermal conditions.
  • Byproduct Formation : Competing reactions (e.g., nitration of methanamine) necessitate stringent pH control.

Spectroscopic Characterization

  • FT-IR : Expected peaks include N–H stretches (~3300 cm⁻¹ for methanamine) and NO₂ asymmetric stretches (~1530 cm⁻¹).
  • XRD : Co-crystals would exhibit distinct diffraction patterns versus physical mixtures.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

    Charge-Transfer Complex Formation: This reaction typically occurs in the presence of electron-rich aromatic compounds.

Major Products

Mechanism of Action

The mechanism of action of 1,3,5-trinitrobenzene involves several stages:

    C–NO₂ Bond Cleavage: The initial step involves the cleavage of the C–NO₂ bond.

    Amino Dehydrogenation: This is followed by the dehydrogenation of amino groups.

    Hydrogen Transfer: Hydrogen is transferred to nitro groups, forming NO and H₂O.

    Carbon Oxidation: The carbon atoms undergo oxidation, leading to the formation of CO and small –CN fragments.

    Final Products: The final products are gaseous N₂ and CO₂.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of TNB and Related Explosives
Compound Molecular Formula Molecular Mass (g/mol) Key Applications/Properties
1,3,5-Trinitrobenzene C₆H₃N₃O₆ 213.105 High chemical stability; used in explosives ; environmental contaminant ; classified as an industrial toxin .
2,4,6-Trinitrotoluene (TNT) C₇H₅N₃O₆ 227.13 Most widely used military explosive; lower sensitivity than TNB; higher thermal stability .
RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) C₃H₆N₆O₆ 222.12 Cyclic nitramine; higher detonation velocity (~8,750 m/s) than TNB; used in plastic explosives .
HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) C₄H₈N₈O₈ 296.20 Higher energy output than RDX; used in high-performance explosives and rocket propellants .
TATB (1,3,5-Triamino-2,4,6-trinitrobenzene) C₆H₆N₆O₆ 258.15 Thermally stable insensitive explosive; amino groups reduce reactivity; low toxicity (LD₅₀ >10 g/kg in rats) .
Key Findings:
  • Stability : TNB’s symmetrical nitro configuration makes it more stable than unsymmetrical trinitrobenzene isomers, which decompose readily under mild conditions .
  • Explosive Performance : TNB has a detonation velocity of 7,300 m/s , lower than RDX (8,750 m/s) and HMX (9,100 m/s) but comparable to TNT (6,900 m/s) .
  • Thermal Behavior: Unlike TATB, which retains stability at high temperatures due to hydrogen bonding from amino groups, TNB reacts with alkalis to form derivatives like 3,5-dinitroanisole .

Toxicity and Environmental Impact

Table 2: Toxicity Profile Comparison
Compound Acute Oral LD₅₀ (Rats) Mutagenicity Environmental Persistence
TNB Not well-documented Suspected Found in soil/water at munitions sites; resistant to degradation .
TNT 795 mg/kg Positive High persistence; toxic to aquatic life .
TATB (Nano-form) >10,000 mg/kg Negative Low toxicity; no mutagenicity observed in Ames tests .
RDX 100–200 mg/kg Positive Mobile in groundwater; toxic to mammals and plants .
Key Findings:
  • TNB Toxicity: Limited acute toxicity data exist, but its metabolites (e.g., nitroso derivatives) are implicated in carcinogenicity .
  • Environmental Impact : TNB’s persistence in ecosystems parallels TNT, but its degradation pathways are less understood .

Q & A

Q. What are the recommended methods for synthesizing 1,3,5-trinitrobenzene (TNB) in laboratory settings?

TNB synthesis typically involves nitration of benzene derivatives under controlled conditions. A common approach is the stepwise nitration of benzene using mixed acid (HNO₃/H₂SO₄) at elevated temperatures (60–100°C). Post-synthesis purification via recrystallization in non-polar solvents (e.g., toluene) ensures high purity. For cocrystal formation, TNB can be co-precipitated with compounds like 2,4,6-trinitrotoluene (TNT) using solvent evaporation, yielding materials with enhanced stability and performance .

Q. How can researchers ensure safe handling and storage of methanamine derivatives and nitroaromatic compounds like TNB?

  • Handling: Use explosion-proof equipment, anti-static labwear, and fume hoods. Avoid friction, sparks, or heat sources.
  • Safety Data: Refer to SDS sheets for compound-specific hazards (e.g., TNB’s acute toxicity and environmental persistence) .

Q. What analytical techniques are most effective for detecting and quantifying TNB in environmental samples?

  • Chromatography: EPA Method 8330 recommends HPLC or GC-MS with explosive-specific columns (e.g., C18) and methanol:acetonitrile (50:50) mobile phases. Calibrate using certified reference standards (e.g., Explosive Standards Mixture #1) .
  • Spectroscopy: FTIR and Raman spectroscopy identify nitro group vibrations (∼1350–1550 cm⁻¹) .
  • Detection Limits: GC-ECD achieves sub-ppb sensitivity for TNB in soil/water matrices .

Advanced Research Questions

Q. What methodologies are employed to study the cocrystal formation between TNB and other nitroaromatic compounds, and how does this affect explosive performance?

Cocrystals (e.g., TNT/TNB) are synthesized via solvent-assisted grinding or slow evaporation. Performance is evaluated using:

  • Detonation Tests: Chapman-Jouguet pressure and velocity measurements.
  • Sensitivity Analysis: Impact/friction tests (e.g., BAM methods) show TNT/TNB cocrystals exhibit 20% lower sensitivity than pure TNB .
  • Computational Modeling: COMPASS force field simulations (NPT ensemble) predict crystal packing and stability .

Q. How can computational methods such as molecular dynamics simulations enhance the understanding of TNB-based energetic materials?

  • Force Fields: COMPASS or ReaxFF simulate intermolecular interactions and thermal decomposition pathways.
  • Reactivity Predictions: Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) of C-NO₂ bonds (∼200–250 kJ/mol), correlating with sensitivity .
  • Cocrystal Design: MD simulations optimize stoichiometry and lattice parameters for desired properties (e.g., reduced sensitivity) .

Q. What advanced purification techniques are applicable to TNB and its derivatives to achieve high-purity standards for research?

  • Recrystallization: Use green solvents (e.g., ionic liquids like 3-ethyl-1-methylimidazolium acetate) to improve solubility and yield .
  • Chromatography: Preparative HPLC with silica gel or reverse-phase columns removes nitroso byproducts.
  • Continuous Flow Systems: Microreactors minimize side reactions during methanamine derivative synthesis (e.g., alkylation of pyridines) .

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